Home > Products > Screening Compounds P72727 > (4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
(4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone - 899757-35-8

(4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Catalog Number: EVT-2874231
CAS Number: 899757-35-8
Molecular Formula: C21H26ClN7O4
Molecular Weight: 475.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    3-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one

    • Compound Description: This compound is a potent, orally active, and brain-penetrant inhibitor of phosphodiesterase 5 (PDE5) []. It has demonstrated robust in vivo blood pressure lowering in a spontaneously hypertensive rat model []. This compound has entered clinical trials for its therapeutic potential in conditions related to PDE5 inhibition [].

    (Z)-5-(4-chlorobenzylidene)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-3H-imidazol-4(5H)-one

    • Compound Description: This compound belongs to the 2-amine derivatives of 5-arylidene-3H-imidazol-4(5H)-ones, a novel class of bacterial efflux pump inhibitors []. It has shown activity in reversing multidrug resistance in Gram-negative bacteria, particularly E. coli, by inhibiting the AcrA/AcrB/TolC efflux pump [].

    N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

    • Compound Description: This series of compounds, which includes derivatives of both N'-(substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones, was synthesized and evaluated for antimicrobial activity []. Some derivatives, notably 3c and 4c, displayed potent activity against Escherichia coli, Bacillus cereus, and Candida albicans []. Molecular docking studies suggested these compounds bind to the BAX protein, potentially inducing apoptosis in microbial cells [].

    [4-(4‐Fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone

    • Compound Description: This compound is a competitive inhibitor of tyrosinase from Agaricus bisporus (AbTYR), with an IC50 of 0.18 μM, making it significantly more potent than the reference compound kojic acid []. It also exhibits antimelanogenic effects on B16F10 cells without significant cytotoxicity []. Docking studies suggest its binding mode involves interactions with both AbTYR and the modeled human tyrosinase [].

    3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine

    • Compound Description: This compound is a pyridazine derivative with a 3-chloro and a 4-(2-pyridyl)piperazin-1-yl substituent attached to the core ring []. The crystal structure, elucidated by X-ray crystallography, revealed that the piperazine ring adopts a chair conformation, and the two aromatic rings (pyridine and pyridazine) are non-coplanar with a dihedral angle of 13.91° []. The crystal packing is stabilized by weak intermolecular C-H···N hydrogen bond interactions [].

    2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones

    • Compound Description: This series of compounds consists of substituted thiazolidinone derivatives incorporating a 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline moiety []. The compounds were synthesized through a multi-step process involving hydrazide formation, Schiff base formation, cyclization, and condensation reactions []. These compounds demonstrated promising in vitro antibacterial and antifungal activity against various strains, including S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. niger, and A. clavatus [].
    • Compound Description: This series of compounds comprises four derivatives of methanones, where the aryl substituent varies (methoxyphenyl, fluorophenyl, methylphenyl, and 3,4-dimethylphenyl) []. The compounds were characterized by FTIR, 1H NMR, and LC-MS techniques, and their single-crystal structures were determined by X-ray diffraction []. All compounds display an intramolecular C-H···N hydrogen bond, contributing to their structural stability []. The crystal structures reveal different supramolecular architectures stabilized by various intermolecular interactions, including C-H···O, C-H···F, C-H···π, and π···π interactions [].

    8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

    • Compound Description: This compound is a fluoroquinolone derivative featuring a 3-chloropropanoyl substituted piperazine ring attached to the core quinolone structure []. It was synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and HRMS, and its crystal structure was determined by X-ray diffraction []. The compound exhibited strong in vitro antibacterial activity against four bacterial strains, showing comparable potency to Clinafloxacin and greater efficacy than Norfloxacin [].

    3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine

    • Compound Description: This compound is a pyridazine derivative substituted with a 3-chloro group and a 4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl moiety []. X-ray crystallography revealed that the piperazine ring adopts a chair conformation, and the pyridazine and benzene rings are non-coplanar with a dihedral angle of 36.3° []. The crystal structure is stabilized by weak C-H···O and C-H···(N,N) interactions, along with short intermolecular Cl···Cl contacts [].

    (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one

    • Compound Description: This compound is a chalcone derivative characterized by a bis(4-methoxyphenyl)methyl-substituted piperazine ring attached to the chalcone backbone []. It was synthesized and characterized using 1H NMR, 13C NMR, HRMS, and single-crystal X-ray diffraction []. In vivo studies demonstrated that this compound significantly prolonged the survival time of mice subjected to acute cerebral ischemia, indicating its potent neuroprotective activity [].

    N-benzyl-1-(6-(4-(o-tolylsulfonyl)piperazin-1-yl)pyridazin-3-yl)methanamine (P21)

    • Compound Description: This compound is a pyridazine derivative with a benzylamine group at one end and a 4-(o-tolylsulfonyl)piperazin-1-yl group at the other end []. Molecular docking studies revealed that P21 exhibits a high binding affinity towards the dCTPase protein, indicating its potential as a dCTPase inhibitor [].

    (R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40)

    • Compound Description: R-VK4-40 is a recently developed, highly selective dopamine D3 receptor (D3R) antagonist []. In preclinical models, it has shown promise in reducing opioid and cocaine reward and mitigating relapse []. Unlike some earlier D3R antagonists, R-VK4-40 has not demonstrated adverse cardiovascular effects in the presence of cocaine []. In freely moving rats, R-VK4-40 dose-dependently reduced blood pressure and heart rate []. It also attenuated oxycodone-induced increases in blood pressure and both oxycodone- or cocaine-induced increases in heart rate, highlighting its potential as a safer treatment option for opioid and cocaine use disorders [].

    4-((6-chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol (F06)

    • Compound Description: F06 is a known inhibitor of the ERCC1-XPF heterodimer, a structure-specific endonuclease involved in DNA repair pathways []. F06 disrupts ERCC1-XPF activity by binding to the XPF's double helix-hairpin-helix (HhH2) domain []. This inhibition potentiates the cytotoxic effects of platinum-based drugs and cyclophosphamide in cancer cells [].
    • Relevance: While structurally distinct from (4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone, F06 serves as a reference compound in a study focused on developing novel ERCC1-XPF inhibitors. This study led to the synthesis of seven F06 derivatives, two of which, including compound 4, exhibited potent ERCC1-XPF inhibitory activity []. Although structurally dissimilar to (4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone, the research on F06 and its analogs provides insights into the development of small-molecule inhibitors targeting specific protein-protein interactions, which could be relevant for exploring the mechanism of action of (4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone.

    4-((6-chloro-2-methoxyacridin-9-yl)amino)-2-((4-(2-(dimethylamino)ethyl)piperazin-1-yl)methyl)phenol (Compound 4)

    • Compound Description: This compound, a derivative of the ERCC1-XPF inhibitor F06, demonstrated potent inhibition of ERCC1-XPF activity in vitro []. It effectively inhibited the removal of cyclobutane pyrimidine dimers (CPDs) in UV-irradiated cells and sensitized colorectal cancer cells to UV radiation and cyclophosphamide [].

    3-chloro-5-[(4-methylpiperazin-1-yl)methyl]-9H-xanthen-9-one dihydrochloride (HBK-5)

    • Compound Description: HBK-5, a xanthone derivative with a 4-methylpiperazin-1-yl moiety, displayed antidepressant-like activity in both the forced swim test (FST) and tail suspension test (TST) in mice []. Additionally, it exhibited anxiolytic-like properties in the four-plate test in mice []. Importantly, HBK-5 did not impair cognitive or motor function in mice at the doses demonstrating antidepressant and anxiolytic-like effects [].

    Methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates

    • Compound Description: This series of compounds consists of benzimidazole derivatives with a substituted piperazine ring at the 5-position and a methyl carbamate group at the 2-position []. The synthesis involved a multi-step process starting from 5-chloro-2-nitroaniline and N-monosubstituted piperazines, followed by reduction and cyclization reactions []. These compounds were evaluated for their anthelmintic activity against Trichinella spiralis infections, with varying degrees of efficacy depending on the piperazine substituent [].
    • Compound Description: These novel N,S-substituted naphthoquinone analogues were synthesized from reactions of known aminonaphthoquinone derivatives with allyl mercaptan []. Their structures were confirmed through spectroscopic analyses, including FT-IR, NMR, and MS []. The paper does not delve into their biological activity.
  • 5‐chloro‐2‐((4‐(2‐hydroxyethyl)piperazin‐1‐yl)methyl)‐9H‐xanthen‐9‐one dihydrochloride

    • Compound Description: This compound is a xanthone derivative characterized by a 5-chloro substitution and a 4-(2-hydroxyethyl)piperazin-1-ylmethyl group at the 2-position of the xanthone ring system []. It was synthesized and evaluated for its antibacterial activity against Staphylococcus epidermidis strains []. Notably, it demonstrated potent activity with a minimum inhibitory concentration (MIC) of 0.8 µg/ml against the ATCC 12228 strain, comparable to linezolid and more potent than ciprofloxacin against this specific strain []. The compound's potential for therapeutic development is further supported by its safety profile in a genotoxicity assay using Salmonella enterica serovar Typhimurium and promising in silico predictions of skin metabolism stability [].

    4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

    • Compound Description: VNO is an oxidative impurity of venetoclax, a BCL-2 inhibitor used in treating various blood cancers []. VNO forms during oxidative stress degradation of venetoclax, reaching levels of 8-10% []. Its structure, confirmed by HPLC, mass spectrometry, and NMR (1H, 13C, and 2D), reveals an N-oxide group on the piperazine ring of venetoclax []. Venetoclax N-oxide undergoes a [, ] Meisenheimer rearrangement upon heating in water, leading to the formation of venetoclax hydroxylamine impurity (VHA) [].

    2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

    • Compound Description: VHA is another oxidative impurity of venetoclax, derived from the [, ] Meisenheimer rearrangement of venetoclax N-oxide (VNO) []. Its structure was confirmed by HPLC, mass spectrometry, and NMR (1H, 13C, and 2D) [].

    5-(2-Cyclopropylaminopyrimidin-4-yl)-4-(thiophenyl)thiazole Derivatives

    • Compound Description: This series of compounds consists of 5-(2-cyclopropylaminopyrimidin-4-yl)-4-(thiophenyl)thiazole derivatives designed for potential pesticidal activities []. The design involved replacing the 4-chloro-2-fluorophenyl group of a lead compound, Comp I (4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-(4-chloro-2-fluoro-phenyl)thiazol-2-yl]-1-methylpiperidine), with 3-thiophenyl and 2-thiophenyl groups []. Modifications were also made to the 2-methylpiperidin-4-yl-thiazole moiety, resulting in derivatives with 2-aminothiazole, 2-(1-methylpiperazin-4-yl)thiazole, and 2-(piperazin-4-yl)thiazole groups []. The synthesized compounds were characterized by 1H and 13C NMR spectroscopy [].
    • Compound Description: PPZ1 is a piperazine-derived compound that selectively activates transient receptor potential canonical (TRPC) channels, particularly TRPC3/TRPC6/TRPC7, which are involved in brain-derived neurotrophic factor (BDNF) signaling []. It promotes neuronal development and survival by activating these channels []. In rat cultured central neurons, PPZ1 induced cation currents, Ca2+ influx, BDNF-like neurite growth, and neuroprotection []. These neurotrophic effects were abolished by TRPC3/TRPC6/TRPC7 knockdown or inhibition, indicating the involvement of these channels in PPZ1's mechanism of action []. PPZ1's ability to induce neurotrophic effects suggests its potential for treating neurological disorders associated with BDNF deficiency.

    2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide (PPZ2)

    • Compound Description: Similar to PPZ1, PPZ2 is a piperazine-derived compound that activates TRPC3/TRPC6/TRPC7 channels, leading to neurotrophic effects []. PPZ2 acts in a dose-dependent manner, activating both recombinant and native TRPC channels, and promotes neurite outgrowth and neuroprotection in cultured neurons []. It achieves these effects by increasing intracellular Ca2+ levels, activating the Ca2+-dependent transcription factor cAMP response element–binding protein (CREB) []. PPZ2's neuroprotective effects were dependent on TRPC3/TRPC6/TRPC7 activity, as demonstrated by the abolishment of these effects upon channel knockdown or inhibition [].

    4-amino-N-(2,6-bis-methylamino-pyrimidin-4-yl)-benzenesulfonamide (Ro 04-6790)

    • Compound Description: Ro 04-6790 is a selective serotonin 6 (5-HT6) receptor antagonist []. Initially reported to enhance cognition in animal models, further investigation revealed limitations in its therapeutic potential []. While Ro 04-6790 effectively binds to rat and human 5-HT6 receptors, it does not bind to the mouse receptor, limiting its use in mouse models []. Although it induced a stretching syndrome in rats, likely through cholinergic mechanisms, Ro 04-6790 failed to improve scopolamine-induced deficits in contextual fear conditioning, autoshaping tasks, or the Morris water maze [].

    1-(2-bromoethyl)-2-methyl-5-nitroimidazole (11)

    • Compound Description: This compound serves as a precursor in the synthesis of 7-chloro-4-(4-[2-(5-nitroimidazol-1-yl)ethyl]-piprazin-1-yl)quinoline (12), a potent antiamoebic and antigiardial agent [].

    7-chloro-4-(piperazin-1-yl)quinoline (9)

    • Compound Description: This compound is a precursor used in the synthesis of two novel hybrid molecules: 3-(5-nitrofuran-2-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]acrylamide (8) and 1-[4-(7-chloroquinolin-4-yl)piperazin-1-yl)-3-(5-nitrofuran-2-yl)propenone (10-a and 10-b) []. These hybrid molecules were designed based on their precursors' known antiparasitic activities and were evaluated for their antiamoebic and antigiardial properties [].

Properties

CAS Number

899757-35-8

Product Name

(4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

IUPAC Name

(4-chloro-3-nitrophenyl)-[4-[6-[4-(2-hydroxyethyl)piperazin-1-yl]pyridazin-3-yl]piperazin-1-yl]methanone

Molecular Formula

C21H26ClN7O4

Molecular Weight

475.93

InChI

InChI=1S/C21H26ClN7O4/c22-17-2-1-16(15-18(17)29(32)33)21(31)28-11-9-27(10-12-28)20-4-3-19(23-24-20)26-7-5-25(6-8-26)13-14-30/h1-4,15,30H,5-14H2

InChI Key

SMJHDDPQUIJZTQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.